molecular formula C17H17F3N2O2S2 B2976731 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine CAS No. 2034361-40-3

3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine

Cat. No.: B2976731
CAS No.: 2034361-40-3
M. Wt: 402.45
InChI Key: CQAGHLMGAOLTPZ-UHFFFAOYSA-N
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Description

The compound 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine features a bicyclic thienopyridine core fused with an azetidine ring, substituted by a 2-(trifluoromethyl)benzenesulfonyl group. This structure combines a rigid heterocyclic scaffold with a sulfonamide moiety, which is often associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name

5-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S2/c18-17(19,20)14-3-1-2-4-16(14)26(23,24)22-10-13(11-22)21-7-5-15-12(9-21)6-8-25-15/h1-4,6,8,13H,5,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAGHLMGAOLTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-c]pyridine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. The azetidine ring is then introduced through nucleophilic substitution reactions, often using azetidine derivatives and sulfonyl chlorides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity (If Reported) Reference
Target Compound Thieno[3,2-c]pyridine + azetidine 2-(Trifluoromethyl)benzenesulfonyl Not explicitly reported (inferred antiplatelet potential) N/A
Compound C1 (Zhou et al., 2011) Thieno-tetrahydropyridine Unspecified substituent Superior antiplatelet activity to ticlopidine in rats
3-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid Thieno[3,2-c]pyridine Benzoic acid sulfonyl No activity reported; used as a scaffold

Key Observations :

  • Electron-Withdrawing Effects : The target compound’s 2-(trifluoromethyl)benzenesulfonyl group likely enhances stability and binding compared to the benzoic acid sulfonyl group in , as trifluoromethyl groups are strong electron-withdrawing substituents .
  • Antiplatelet Activity: Compound C1 () shares a thienopyridine core but lacks the sulfonyl-azetidine moiety. Its superior activity to ticlopidine suggests that the thienopyridine scaffold itself is critical for ADP receptor antagonism, which may extend to the target compound .

Sulfonamide-Containing Analogues

  • Triazolopyridine Derivatives () : The compound in incorporates a trifluoromethylphenyl group but uses a triazolopyridine core. While structurally distinct, the shared use of sulfonylation and trifluoromethyl groups highlights a common strategy to optimize drug-like properties, such as solubility and target engagement .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Data Comparison

Property Target Compound 3-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid
Molecular Weight ~433.4 (estimated) 323.39
LogP (Predicted) Higher (due to trifluoromethyl) Lower (polar benzoic acid)
Solubility Likely moderate (lipophilic substituents) Higher (ionizable carboxyl group)

Implications :

  • The trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to the carboxylic acid derivative .
  • The azetidine ring’s conformational rigidity could reduce off-target interactions relative to flexible tetrahydropyridine analogs .

Biological Activity

The compound 3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a thieno[3,2-c]pyridine moiety and a trifluoromethyl-benzenesulfonyl group. Its molecular formula is C13H12F3N2SC_{13}H_{12}F_3N_2S with a molecular weight of approximately 298.31 g/mol. The presence of the trifluoromethyl group is significant due to its influence on the lipophilicity and biological activity of organic compounds.

Anticancer Activity

Research indicates that compounds containing thieno[3,2-c]pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar thieno-pyridine derivatives can inhibit key signaling pathways involved in tumor growth and metastasis, particularly through the inhibition of ALK5 (activin receptor-like kinase 5) activity. The inhibition of ALK5 has been linked to reduced TGF-β signaling, which is crucial for cancer progression .

The proposed mechanism involves the modulation of TGF-β signaling pathways. Inhibitors targeting ALK5 can disrupt the downstream Smad signaling cascade that promotes cell proliferation and migration in various cancer cell lines. For example, compounds derived from thieno[3,2-c]pyridine have demonstrated significant inhibitory effects on TGF-β-induced Smad signaling in cultured cells such as HepG2 and HUVEC .

Study 1: Inhibition of ALK5

A study published in PubMed highlighted the synthesis and evaluation of thieno-pyridine derivatives as ALK5 inhibitors. Among the tested compounds, those similar to our target compound showed IC50 values in the low micromolar range (e.g., IC50=0.008μMIC_{50}=0.008\,\mu M), indicating potent inhibitory activity against ALK5 .

Study 2: Pharmacokinetics and Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for similar compounds suggest favorable pharmacokinetic profiles. These findings are essential for assessing the drug-likeness of new candidates derived from thieno-pyridine structures .

Data Table: Biological Activity Summary

Activity TypeCompound NameIC50 ValueReference
ALK5 InhibitionThieno-pyridine derivative0.008μM0.008\,\mu M
TGF-β SignalingSimilar thieno-pyridine derivativesNot specified
Cell ProliferationHepG2 Cell LineSignificant Inhibition

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